molecular formula C7H14ClNO2 B13353548 tert-Butyl (chloromethyl)(methyl)carbamate

tert-Butyl (chloromethyl)(methyl)carbamate

Cat. No.: B13353548
M. Wt: 179.64 g/mol
InChI Key: NQPWVBGQCGHCIE-UHFFFAOYSA-N
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Description

tert-Butyl (chloromethyl)(methyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group, a chloromethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

tert-butyl N-(chloromethyl)-N-methylcarbamate

InChI

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9(4)5-8/h5H2,1-4H3

InChI Key

NQPWVBGQCGHCIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (chloromethyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alcohol or amine to produce the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (chloromethyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different carbamate derivatives with altered functional groups .

Scientific Research Applications

tert-Butyl (chloromethyl)(methyl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (chloromethyl)(methyl)carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The carbamate group can also interact with enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the chloromethyl and methyl groups.

    Methyl carbamate: Contains a methyl group instead of the tert-butyl group.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.

Uniqueness

tert-Butyl (chloromethyl)(methyl)carbamate is unique due to the presence of both the chloromethyl and tert-butyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and research applications .

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